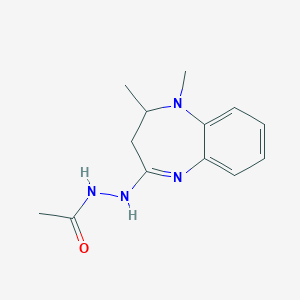
4-Methoxyphenyl 2,5-dibromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 2,5-dibromobenzoate, commonly known as MDB, is a chemical compound that has gained significant attention in the field of scientific research. MDB is a derivative of benzoic acid that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In
Aplicaciones Científicas De Investigación
MDB has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, MDB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, MDB has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of certain cancer cells.
In the field of agriculture, MDB has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds, making it a potential candidate for the development of new herbicides.
Mecanismo De Acción
The mechanism of action of MDB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, MDB has been shown to inhibit the activity of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. Additionally, MDB has been shown to bind to certain receptors in the body, including the cannabinoid receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
MDB has been shown to have a number of biochemical and physiological effects in the body. As mentioned previously, MDB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, MDB has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDB in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MDB has been shown to have a number of potential applications in various fields of scientific research, making it a versatile compound to work with.
One limitation of using MDB in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on the body. Additionally, because MDB has not yet been extensively studied in humans, its safety and efficacy are not yet fully known.
Direcciones Futuras
There are a number of potential directions for future research on MDB. One area of focus could be on further elucidating its mechanism of action, which could help to identify additional potential applications for the compound. Additionally, further studies could be conducted to evaluate the safety and efficacy of MDB in humans, which could help to determine its potential as a therapeutic agent. Finally, MDB could be further explored for its potential use in materials science, as it has been shown to have certain properties that could make it useful in the development of new materials.
Métodos De Síntesis
MDB can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2,5-dibromobenzoic acid. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium, and a base, such as sodium hydroxide. The resulting product is then purified through various techniques, including recrystallization and column chromatography.
Propiedades
Fórmula molecular |
C14H10Br2O3 |
|---|---|
Peso molecular |
386.03 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-8-9(15)2-7-13(12)16/h2-8H,1H3 |
Clave InChI |
CDFHKCCIGZEQCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)


